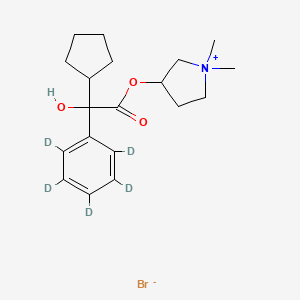

Glycopyrrolate-d5 (bromide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

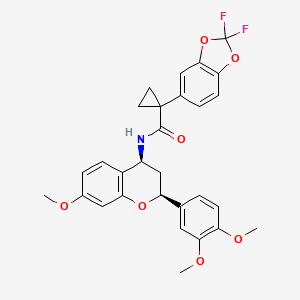

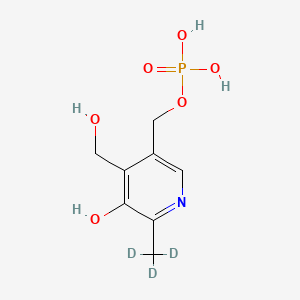

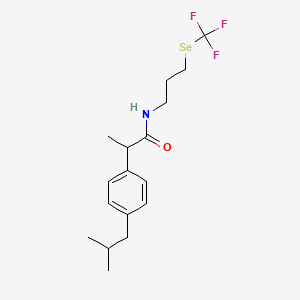

Glycopyrrolate-d5 (bromide) is a deuterium-labeled version of glycopyrrolate, a quaternary ammonium compound. It is primarily used as a muscarinic anticholinergic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s behavior in biological systems. Glycopyrrolate itself is known for its use in treating conditions such as chronic obstructive pulmonary disease (COPD), excessive drooling, and as a preoperative medication to reduce salivary, tracheobronchial, and pharyngeal secretions .

Preparation Methods

The synthesis of glycopyrrolate-d5 (bromide) involves the incorporation of deuterium into the glycopyrrolate molecule. One common method includes the reaction of N-methylpyrrolidin-3-ol with deuterated compounds of specific formulas, followed by additional steps to introduce the bromide ion . Industrial production methods often involve micronization to achieve a stable crystalline form suitable for inhalation treatments .

Chemical Reactions Analysis

Glycopyrrolate-d5 (bromide) undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other anions under appropriate conditions.

Oxidation and Reduction: While the core structure is relatively stable, certain functional groups may undergo oxidation or reduction under specific conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.

Scientific Research Applications

Glycopyrrolate-d5 (bromide) is extensively used in scientific research, particularly in:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Medical Research: It is used to investigate the efficacy and safety of glycopyrrolate in treating conditions like COPD and excessive drooling.

Chemical Research: The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify glycopyrrolate and its impurities.

Mechanism of Action

Glycopyrrolate-d5 (bromide) exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces the activity of the parasympathetic nervous system, leading to decreased secretions and relaxation of smooth muscles. The primary molecular targets are the muscarinic receptors located in various tissues, including the respiratory tract, gastrointestinal tract, and salivary glands .

Comparison with Similar Compounds

Glycopyrrolate-d5 (bromide) is similar to other muscarinic anticholinergic agents such as atropine and scopolamine. it has several unique features:

Deuterium Labeling: The incorporation of deuterium enhances its utility in pharmacokinetic studies by providing a distinct isotopic signature.

Similar compounds include:

Atropine: A naturally occurring anticholinergic agent used for similar indications but with more central nervous system effects.

Scopolamine: Another anticholinergic agent with broader applications, including motion sickness prevention.

Properties

Molecular Formula |

C19H28BrNO3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;bromide |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i3D,4D,5D,8D,9D; |

InChI Key |

VPNYRYCIDCJBOM-HIBBSUKHSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCC2)(C(=O)OC3CC[N+](C3)(C)C)O)[2H])[2H].[Br-] |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

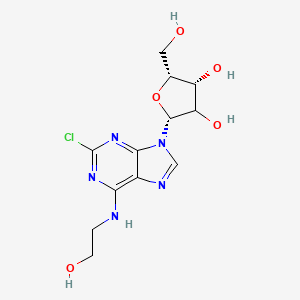

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)

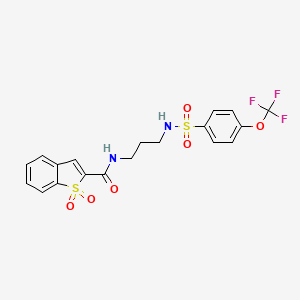

![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)